1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)
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Overview
Description
1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) is a heterocyclic compound that features a benzimidazole core structure with an imidazole substituent. Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound allows it to interact with different biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole core. The imidazole substituent can be introduced through various methods, including the reaction of the benzimidazole with imidazole derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or imidazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and basic or acidic conditions depending on the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) involves its interaction with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The specific pathways affected depend on the biological context and the particular target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Imidazole: A simpler structure that shares the imidazole ring, commonly used in pharmaceuticals and as a ligand in coordination chemistry.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse biological activities.
Uniqueness
1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) is unique due to the presence of both benzimidazole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with different molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-2-4-9-8(3-1)14-11(15-9)7-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIDQXKUJDEFGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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